
Clonixin(1-)
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Overview
Description
Clonixin(1-) is a monocarboxylic acid anion that is the conjugate base of clonixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a clonixin.
Scientific Research Applications
Pharmacological Applications
1. Anti-inflammatory and Analgesic Effects
Clonixin is primarily recognized for its anti-inflammatory and analgesic properties. It acts by inhibiting cyclooxygenase enzymes, which play a crucial role in the synthesis of prostaglandins—compounds involved in inflammation and pain signaling. Research indicates that Clonixin can effectively reduce pain and inflammation in conditions such as arthritis and postoperative pain management .
2. Migraine Treatment
Clonixin has been studied for its efficacy in treating acute migraine attacks. A clinical trial demonstrated that intravenous lysine clonixinate was effective and well-tolerated in patients experiencing severe migraines, showing significant pain reduction compared to placebo treatments . This application highlights its potential as a rapid intervention for migraine relief.
3. Platelet Inhibition
Another notable application of Clonixin is its role in platelet inhibition. Studies suggest that it may have beneficial effects in preventing thromboembolic events due to its ability to inhibit platelet aggregation, which is critical in cardiovascular health .
Formulation Strategies
1. Microemulsions and Lysinate Formulations
Due to challenges related to the bioavailability of Clonixin, innovative formulation strategies such as microemulsions and lysinate forms have been developed. These formulations enhance the solubility and absorption of Clonixin, making it more effective for clinical use .
2. Lipid-Based Nanocarriers
Recent studies have explored the encapsulation of Clonixin in lipid-based nanocarriers, which can improve drug delivery efficiency. The binding strength of Clonixin to serum albumin was found to be significantly affected by its encapsulation within these carriers, suggesting enhanced pharmacokinetic profiles when administered .
Case Studies
Chemical Reactions Analysis
Coordination Chemistry
Clonixin(1-) acts as a polydentate ligand, forming stable complexes with transition metals.
Table 2: Metal Complexes of Clonixin(1-)
Metal Ion | Coordination Sites | Complex Structure | Application/Effect |
---|---|---|---|
Cu(II) | Carboxylate O, pyridine N | Tetradentate chelate | Enhanced anti-inflammatory activity |
Zn(II) | Carboxylate O | Monodentate | Improved solubility |
Recent studies highlight copper(II)-clonixin complexes exhibiting modified redox properties and bioactivity compared to the free ligand .
Acid-Base Equilibria
The anion participates in pH-dependent equilibria:
Clonixin 1 +H+⇌Clonixin(Ka=10−1.88)
This equilibrium governs its solubility, with clonixin(1-) being 19-fold more water-soluble than the protonated form .
Esterification and Prodrug Formation
Clonixin(1-) undergoes esterification to improve pharmacokinetics:
Table 3: Ester Derivatives
Derivative | Reagents | Product | Bioavailability Change |
---|---|---|---|
Clonixeril | Chloroacetonitrile + glycerol | Glyceryl ester | 4.9× increase in IDR |
Lysine salt | Lysine in basic medium | Zwitterionic salt | Enhanced oral absorption |
The lysine salt formulation shows 408.88 g/mol molar mass and optimal stability across pH 2–8 .
Stability and Degradation
Table 4: Stability Profile
Co-crystallization with saccharin or cyclamic acid improves thermal stability up to 180°C .
Properties
Molecular Formula |
C13H10ClN2O2- |
---|---|
Molecular Weight |
261.68 g/mol |
IUPAC Name |
2-(3-chloro-2-methylanilino)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-12-9(13(17)18)4-3-7-15-12/h2-7H,1H3,(H,15,16)(H,17,18)/p-1 |
InChI Key |
CLOMYZFHNHFSIQ-UHFFFAOYSA-M |
SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2=C(C=CC=N2)C(=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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